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For Researchers, Scientists, and Drug Development Professionals

Gold(l) catalysts, particularly those featuring bulky and electron-rich phosphine ligands like
dicyclohexylphenylphosphine, have emerged as powerful tools for mediating a variety of
intricate cyclization reactions. These catalysts function as soft mt-acids, effectively activating
alkynes, allenes, and alkenes towards intramolecular nucleophilic attack. This activation
strategy enables the construction of complex carbocyclic and heterocyclic scaffolds, which are
prevalent in biologically active molecules and natural products.

This document provides an overview of key applications for
Chloro(dicyclohexylphenylphosphine)gold(l) and related gold(l)-phosphine complexes in
catalyzing cyclization reactions. Detailed experimental protocols for representative
transformations are included, along with quantitative data to guide reaction optimization and
substrate scope exploration.

Intramolecular Hydroarylation of Terminal Alkynes

A significant application of cationic gold(l) catalysis is the intramolecular hydroarylation of
alkynes, which provides a direct route to various oxygen- and nitrogen-containing heterocycles.
[1] These reactions are prized for their operational simplicity, mild conditions, and high yields,
often proceeding with low catalyst loadings and without the need for additives.[1] The general
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transformation involves the activation of the alkyne by the gold(l) catalyst, followed by
intramolecular attack of a tethered aryl nucleophile.

General Reaction Scheme:

A tethered aryl alkyne undergoes a gold-catalyzed intramolecular cyclization to form a new
heterocyclic ring.

Quantitative Data: Synthesis of 2H-Chromenes and
Coumarins

The following table summarizes the results for the gold(l)-catalyzed intramolecular
hydroarylation of various phenol- and carboxylic acid-tethered terminal alkynes.
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Data adapted from analogous reactions described in the literature. Yields are for isolated

products.

Experimental Protocol: Synthesis of 2H-Chromene

This protocol describes the general procedure for the synthesis of 2H-chromene via the

intramolecular hydroarylation of 2-(prop-2-yn-1-yloxy)phenol.

Materials:
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e Chloro(dicyclohexylphenylphosphine)gold(l) [AuCI(PCy2zPh)]
« Silver trifluoromethanesulfonate (AgOTf)

e 2-(Prop-2-yn-1-yloxy)phenol

o Dichloromethane (CH2zClz, anhydrous)

e Argon or Nitrogen gas supply

o Standard laboratory glassware (Schlenk tube, syringes, etc.)

o Magnetic stirrer

Procedure:

o Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen),
add Chloro(dicyclohexylphenylphosphine)gold(l) (0.02 mmol, 2 mol%) and silver triflate
(0.02 mmol, 2 mol%).

e Solvent Addition: Add anhydrous dichloromethane (5 mL) to the Schlenk tube. Stir the
mixture at room temperature for 10 minutes. A white precipitate of AgCl will form, generating
the active cationic gold(l) catalyst in situ.

o Substrate Addition: Dissolve 2-(prop-2-yn-1-yloxy)phenol (1.0 mmol) in anhydrous
dichloromethane (5 mL) and add it to the catalyst mixture via syringe.

o Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of
the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS). The reaction is typically complete within 30 minutes.

o Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel to
remove the silver salts and the catalyst.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can
be further purified by flash column chromatography on silica gel to afford the pure 2H-
chromene.
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Cycloisomerization of Enynes

The gold(l)-catalyzed cycloisomerization of enynes is a powerful method for the construction of
fused polycyclic systems.[2] This reaction proceeds through the coordination of the gold
catalyst to the alkyne, which triggers a nucleophilic attack from the tethered alkene. The
resulting carbocationic intermediate can then undergo various rearrangements to yield complex
molecular architectures. Introducing a cyclic olefin into the enyne substrate has been shown to
dramatically increase reaction yields.[2]

General Reaction Scheme:

An enyne containing a cyclic olefin undergoes gold-catalyzed cycloisomerization to form a
fused polycyclic diene.

Quantitative Data: Gold(l)-Catalyzed Enyne
Cycloisomerization

The following table presents data for the cycloisomerization of various enynes bearing a cyclic
olefin.
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Data adapted from analogous reactions described in the literature. Yields are for isolated

products.

Experimental Protocol: Synthesis of a Fused Polycyclic

Diene
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This protocol provides a general method for the cycloisomerization of a 1,6-enyne bearing a
cyclohexene moiety.

Materials:

e Chloro(dicyclohexylphenylphosphine)gold(l) [AuCI(PCy2Ph)]
« Silver trifluoromethanesulfonate (AgOTf)

e 1,6-Enyne substrate

e Dichloromethane (CH2zClz, anhydrous)

e Argon or Nitrogen gas supply

o Standard laboratory glassware

o Magnetic stirrer

Procedure:

o Catalyst Activation: In a flame-dried Schlenk tube under an inert atmosphere, combine
Chloro(dicyclohexylphenylphosphine)gold(l) (0.02 mmol, 2 mol%) and silver triflate (0.02
mmol, 2 mol%).

» Solvent Addition: Add 5 mL of anhydrous dichloromethane. Stir the suspension at room
temperature for 10 minutes to generate the active cationic gold catalyst.

e Substrate Addition: In a separate flask, dissolve the 1,6-enyne (1.0 mmol) in 5 mL of
anhydrous dichloromethane. Add this solution to the catalyst mixture.

o Reaction Progression: Stir the reaction at room temperature. The reaction is typically rapid,
and its progress can be monitored by TLC.

e Quenching and Work-up: Once the starting material is consumed, quench the reaction by
filtering the mixture through a short plug of silica gel, eluting with dichloromethane.
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« |solation: Remove the solvent from the filtrate under reduced pressure to yield the crude
product, which can then be purified by flash column chromatography if necessary.

Visualizations
Experimental Workflow

Click to download full resolution via product page

Caption: General experimental workflow for gold(l)-catalyzed cyclization.

Catalytic Cycle for Intramolecular Hydroarylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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